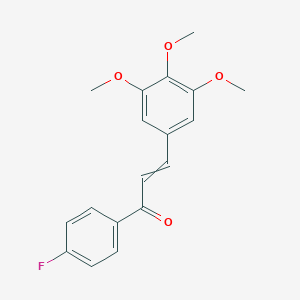

1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chalcone derivatives, including 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, typically involves the Claisen-Schmidt condensation reaction. This reaction is catalyzed by a base and involves the condensation of acetophenones with aldehydes. For example, the base-catalyzed Claisen-Schmidt condensation reaction of 4-(propan-2-yl)benzaldehyde with substituted acetophenones has been utilized for synthesizing similar compounds (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of chalcone derivatives, including our compound of interest, has been extensively studied through various analytical techniques. X-ray diffraction analysis has revealed that these compounds crystallize in different space groups, with dihedral angles between terminal rings indicating the orientation of substituted phenyl rings. For instance, a study reported a polymorph of the title compound with significant details about its crystalline structure and the orientation of its functional groups (Jasinski et al., 2009).

Chemical Reactions and Properties

Chalcones undergo a variety of chemical reactions, including cyclization, addition, and substitution reactions, which can significantly alter their chemical properties. These reactions are often influenced by the presence of substituents on the phenyl rings. The synthesized compounds are characterized by their reactivity towards different chemical reagents, demonstrating the impact of substituents on their chemical behavior.

Physical Properties Analysis

The physical properties of chalcone derivatives, such as melting points, solubility, and crystal structure, have been the subject of various studies. These properties are crucial for understanding the material's stability, reactivity, and suitability for applications in different domains. For example, crystallographic studies provide insights into the compound's solid-state structure, contributing to the understanding of its physical behavior (Patil et al., 2006).

Chemical Properties Analysis

The chemical properties of 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, including reactivity, stability, and interactions with other molecules, are influenced by its molecular structure. Detailed studies on the compound's molecular orbitals, such as HOMO and LUMO analyses, provide valuable information on its chemical reactivity and potential applications in designing new materials with desired properties. For instance, studies involving the analysis of hyperpolarizability and electronic properties shed light on the compound's potential in nonlinear optical applications (Najiya et al., 2014).

Aplicaciones Científicas De Investigación

Molecular Structure Analysis

- The molecular structure and vibrational wavenumbers of similar compounds to 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been extensively studied using various methods like FT-IR, HF, and DFT. These analyses help understand the stability of the molecule, charge distribution, and electron density transfer within the molecule. Such studies are crucial for understanding the compound's properties and its potential applications in various fields, including materials science and pharmacology (Najiya et al., 2014).

Crystallography and Polymorphism

- Crystallographic studies of 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and its polymorphs reveal detailed information about the compound's geometry, including bond angles, dihedral angles, and molecular conformations. Such information is vital for understanding the compound's chemical behavior and its interaction with other molecules, which has implications in fields like drug design and material sciences (Jasinski et al., 2009).

Nonlinear Optical (NLO) Properties

- Certain analogs of 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been studied for their nonlinear optical properties. The first hyperpolarizability of these compounds is a key parameter in NLO applications. The high hyperpolarizability values indicate potential applications in photonics and telecommunication technologies (Sheena Mary et al., 2015).

Fluorescence Studies

- The influence of substituents on the fluorescence of heteroaryl chalcone derivatives, structurally similar to 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, has been studied. These compounds exhibit varying absorption and fluorescence emission spectra based on the heterocycle rings and trimethoxy-substituted phenyl rings linked to the enone system. Understanding the fluorescent properties of these compounds can have implications in the development of optical materials and sensors (Suwunwong et al., 2011).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPAWDMWSJYTRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293601 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105686-90-6 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the key structural difference between the two polymorphs of 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one identified in the study?

A1: Both polymorphs of 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one share the same molecular formula and basic structure, featuring substituted phenyl rings connected by a propenone group. The key difference lies in the spatial arrangement of these groups. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)

![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)